Reduced Lipophilicity vs 5-Chloro Analogue
The target compound (CAS 357263-69-5) has a calculated XlogP of 2.0, which is approximately 0.97 log units lower than the 5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine regioisomer (CAS 1190317-94-2, XlogP 2.97) . This difference in lipophilicity can translate into improved aqueous solubility, reduced off-target membrane interactions, and better ligand efficiency indices for oral drug discovery .
| Evidence Dimension | Calculated partition coefficient (XlogP) |
|---|---|
| Target Compound Data | XlogP = 2.0 |
| Comparator Or Baseline | 5-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine: XlogP = 2.97 |
| Quantified Difference | ΔXlogP = -0.97 (target is more hydrophilic) |
| Conditions | Computational prediction (XlogP algorithm); both compounds share identical molecular formula C7H4ClFN2 |
Why This Matters
Lower lipophilicity within a congeneric series is often correlated with reduced promiscuity and improved developability profile, making this scaffold a more attractive starting point for oral drug programs.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098 View Source
